GLP-1 receptor agonist 13

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

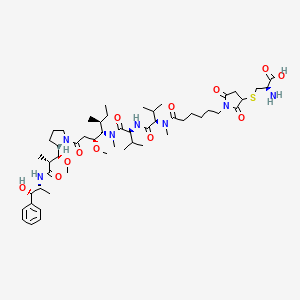

Glucagon-like peptide-1 receptor agonist 13 is a compound that mimics the action of the endogenous hormone glucagon-like peptide-1. This hormone is involved in the regulation of glucose metabolism and has been widely studied for its potential therapeutic applications, particularly in the treatment of type 2 diabetes mellitus and obesity . Glucagon-like peptide-1 receptor agonists work by binding to the glucagon-like peptide-1 receptor, which leads to a series of physiological responses that help regulate blood sugar levels and promote weight loss .

Méthodes De Préparation

The synthesis of glucagon-like peptide-1 receptor agonist 13 involves several steps, including peptide engineering and chemical modifications to enhance its stability and bioavailability . Common synthetic routes include:

Coacervation Method: This involves the formation of microspheres through phase separation techniques.

Emulsion-Solvent Evaporation Method: This method uses agitation to create an emulsion, followed by solvent evaporation to form microspheres.

Spray Drying: This technique involves spraying a solution of the compound into a hot drying chamber to form fine particles.

Microfluidic Droplet Technology: This method uses microfluidic devices to create uniform droplets that are then solidified into microspheres.

Supercritical Fluid Technology: This involves the use of supercritical fluids to create particles with controlled size and morphology.

Analyse Des Réactions Chimiques

Glucagon-like peptide-1 receptor agonist 13 undergoes various chemical reactions, including:

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may produce alcohols or amines .

Applications De Recherche Scientifique

Glucagon-like peptide-1 receptor agonist 13 has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound for studying peptide synthesis and modification techniques.

Medicine: It is widely studied for its potential therapeutic applications in the treatment of type 2 diabetes mellitus, obesity, and cardiovascular diseases

Industry: It is used in the development of sustained-release formulations and drug delivery systems.

Mécanisme D'action

The mechanism of action of glucagon-like peptide-1 receptor agonist 13 involves its binding to the glucagon-like peptide-1 receptor, which is a G protein-coupled receptor expressed in various tissues, including the pancreas, brain, and gastrointestinal tract . Upon binding, the receptor undergoes a conformational change that activates intracellular signaling pathways, leading to:

Increased Insulin Secretion: This helps lower blood glucose levels.

Inhibition of Glucagon Release: This reduces the production of glucose by the liver.

Slowed Gastric Emptying: This helps control postprandial blood sugar levels.

Reduced Appetite: This promotes weight loss.

Comparaison Avec Des Composés Similaires

Glucagon-like peptide-1 receptor agonist 13 is unique in its ability to activate the glucagon-like peptide-1 receptor with high specificity and potency . Similar compounds include:

Exenatide: A glucagon-like peptide-1 receptor agonist used in the treatment of type 2 diabetes mellitus.

Liraglutide: Another glucagon-like peptide-1 receptor agonist with additional benefits for weight management.

Semaglutide: A long-acting glucagon-like peptide-1 receptor agonist used for both diabetes and obesity.

These compounds share similar mechanisms of action but differ in their pharmacokinetic properties, dosing regimens, and specific clinical applications .

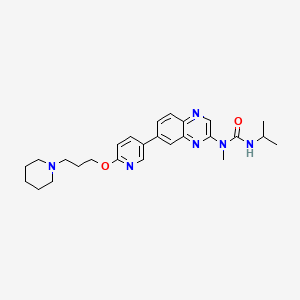

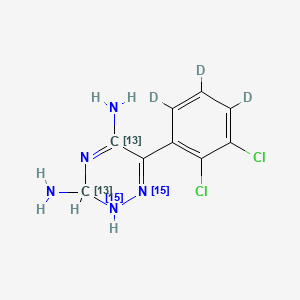

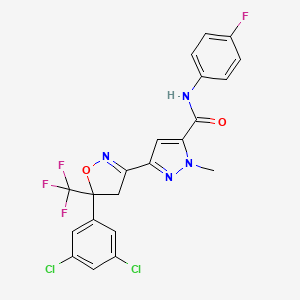

Propriétés

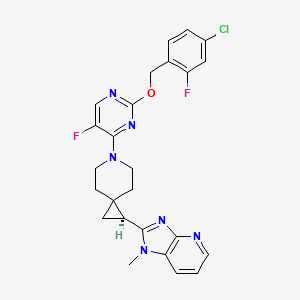

Formule moléculaire |

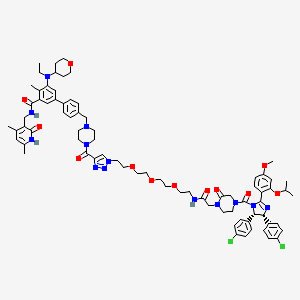

C25H23ClF2N6O |

|---|---|

Poids moléculaire |

496.9 g/mol |

Nom IUPAC |

2-[(2S)-6-[2-[(4-chloro-2-fluorophenyl)methoxy]-5-fluoropyrimidin-4-yl]-6-azaspiro[2.5]octan-2-yl]-1-methylimidazo[4,5-b]pyridine |

InChI |

InChI=1S/C25H23ClF2N6O/c1-33-20-3-2-8-29-21(20)31-22(33)17-12-25(17)6-9-34(10-7-25)23-19(28)13-30-24(32-23)35-14-15-4-5-16(26)11-18(15)27/h2-5,8,11,13,17H,6-7,9-10,12,14H2,1H3/t17-/m1/s1 |

Clé InChI |

VYPVFVJETAHTJT-QGZVFWFLSA-N |

SMILES isomérique |

CN1C2=C(N=CC=C2)N=C1[C@H]3CC34CCN(CC4)C5=NC(=NC=C5F)OCC6=C(C=C(C=C6)Cl)F |

SMILES canonique |

CN1C2=C(N=CC=C2)N=C1C3CC34CCN(CC4)C5=NC(=NC=C5F)OCC6=C(C=C(C=C6)Cl)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.